molecular formula C9H8ClNO4 B1586801 Dimethyl 6-chloropyridine-2,3-dicarboxylate CAS No. 32383-03-2

Dimethyl 6-chloropyridine-2,3-dicarboxylate

Cat. No. B1586801
CAS RN: 32383-03-2
M. Wt: 229.62 g/mol
InChI Key: KEKUTUAIDOVRDG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Dimethyl 6-chloropyridine-2,3-dicarboxylate is a solid compound . It should be stored in a dry environment at 2-8°C . It is slightly soluble in water .

Scientific Research Applications

Herbicidal Properties

Dimethyl 6-chloropyridine-2,3-dicarboxylate exhibits a range of biological properties when substituted at different positions on the pyridine ring. Notably, while the 3-chloro analog is effective as both a post-emergence and pre-emergence herbicide, the 6-chloro analog is inactive. This variation in activity is attributed to differences in molecular conformation and intramolecular hydrogen bonding, which affect properties like soil binding and xylem transport. These findings highlight the compound's potential in agricultural applications, particularly in weed control (Andrea et al., 1990).

Organic Synthesis

Free-radical reactions have been employed to selectively substitute dimethyl pyridine-2,6-dicarboxylate. This process involves generating free radicals through Fenton-type reactions, leading to various derivatives of dimethyl pyridine dicarboxylate. Such methodologies are crucial in organic synthesis, offering pathways to create diverse chemical compounds (Shelkov & Melman, 2005).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to synthesize pyridine 2,6-dicarboxylic acid from dimethyl 6-chloropyridine-2,3-dicarboxylate, indicating a shift from traditional synthesis methods. This approach is significant for its efficiency and reduced environmental impact, demonstrating the compound's role in innovative chemical synthesis techniques (Zhang et al., 2010).

Lanthanide Complex Synthesis

In the synthesis of lanthanide complexes with organic ligands, dimethyl 6-chloropyridine-2,3-dicarboxylate derivatives have been used as sensitizers. This application is crucial in the field of inorganic chemistry, particularly for the development of materials with unique optical properties (Liu, Hu & Fu, 2018).

Kinetic and Thermodynamic Studies

The synthesis and characterization of derivatives of dimethyl 6-chloropyridine-2,3-dicarboxylate have been subjects of kinetic and thermodynamic studies. These investigations provide insights into the reaction mechanisms and energy profiles of chemical reactions, essential for understanding and optimizing chemical processes (Asheri, Habibi‐Khorassani & Shahraki, 2016).

Safety And Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may be harmful if swallowed (H302) and precautions should be taken to avoid skin and eye contact (P280, P305+P351+P338) .

properties

IUPAC Name

dimethyl 6-chloropyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-6(10)11-7(5)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKUTUAIDOVRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363845
Record name Dimethyl 6-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 6-chloropyridine-2,3-dicarboxylate

CAS RN

32383-03-2
Record name 2,3-Dimethyl 6-chloro-2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32383-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 6-chloropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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